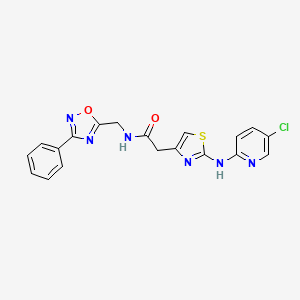
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H15ClN6O2S and its molecular weight is 426.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a thiazole ring, a pyridine ring, and an oxadiazole moiety, suggesting diverse pharmacological properties.
The molecular formula of this compound is C17H17ClN6O2S with a molecular weight of approximately 436.93 g/mol. The presence of multiple heterocycles indicates potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The thiazole and oxadiazole rings are known to exhibit enzyme inhibitory properties, potentially affecting pathways involved in cancer proliferation and microbial resistance.
Antimicrobial Activity
Research indicates that derivatives containing thiazole and oxadiazole structures often demonstrate significant antimicrobial properties. A study on similar thiazole derivatives showed promising results against various bacterial strains, suggesting potential for this compound as an antibacterial agent .
Anticancer Potential
The compound's structure suggests it may act as an anticancer agent by inhibiting cell proliferation. Similar compounds have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating IC50 values in the low micromolar range against various cancer types .
Antiviral Properties
Recent studies have highlighted the antiviral potential of heterocyclic compounds, including those with oxadiazole moieties. Compounds structurally related to this compound have shown efficacy against viruses such as HSV and HBV .
Case Studies
- Antibacterial Activity : A series of 1,3,4-oxadiazole derivatives were synthesized and tested against multiple microbial strains. The derivatives exhibited varying degrees of antibacterial activity compared to standard antibiotics like amoxicillin and cefixime .
- Anticancer Studies : In vitro studies on thiazole derivatives demonstrated significant cytotoxicity against HepG2 liver cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways .
- Antiviral Efficacy : A recent investigation into thiazole-containing compounds revealed their ability to inhibit viral replication in cell cultures, particularly against HSV strains, with promising selectivity indices .
Data Tables
Propriétés
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2S/c20-13-6-7-15(21-9-13)24-19-23-14(11-29-19)8-16(27)22-10-17-25-18(26-28-17)12-4-2-1-3-5-12/h1-7,9,11H,8,10H2,(H,22,27)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBZMNVBYVJWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














